Cas no 1688673-02-0 (2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- Inchi: 1S/C14H20BFO3/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
- InChI Key: QFTMSYYVXZMELJ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=C(F)C(OCC)=C1
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021Q4P-250mg |
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1688673-02-0 | 95% | 250mg |
$524.00 | 2025-02-12 | |
Aaron | AR021Q4P-500mg |
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1688673-02-0 | 95% | 500mg |
$595.00 | 2025-02-12 |
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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4. Book reviews
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1688673-02-0) and Its Applications in Modern Chemical Biology
2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by the CAS number 1688673-02-0, is a sophisticated organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic organic chemistry. The structural features of this molecule, including its 3-Ethoxy-4-fluorophenyl substituent and tetramethyl-substituted dioxaborolane core, endow it with unique chemical properties that make it invaluable in the development of novel therapeutic agents.
The boryl group in this compound serves as an excellent handle for further functionalization via transition-metal-catalyzed reactions. This attribute has been leveraged in numerous studies aimed at constructing complex molecular architectures essential for drug discovery. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of a fluorine atom at the para position relative to the ethoxy group in 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane aligns with this trend, making it a promising candidate for designing next-generation pharmaceuticals.
In the realm of drug development, boronate esters have been extensively explored for their ability to interact with biological systems in a controlled manner. The tetramethyl-substituted dioxaborolane moiety enhances the stability of the boronate ester linkage under physiological conditions, which is critical for maintaining drug efficacy. This stability has been exploited in various applications, including the synthesis of protease inhibitors and kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The Suzuki-Miyaura coupling facilitated by this compound has been employed to construct biaryl scaffolds that are prevalent in many bioactive molecules.
Recent studies have demonstrated the utility of 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of novel antiviral agents. The ability to precisely modify aromatic rings through cross-coupling reactions allows chemists to fine-tune pharmacophoric elements without compromising overall molecular integrity. For instance, researchers have utilized this compound to develop inhibitors targeting viral proteases and polymerases, which are essential for viral replication. The incorporation of a fluorine atom has been shown to enhance binding interactions with these targets due to its ability to modulate electronic properties and steric hindrance.
The pharmaceutical industry has also shown interest in this compound for its potential application in central nervous system (CNS) drug discovery. Aromatic compounds with fluorine substituents often exhibit improved blood-brain barrier penetration, a critical factor for CNS therapies. The structural motif present in 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated as a lead structure for developing novel neuroactive compounds. Preliminary findings suggest that derivatives of this molecule may exhibit desirable pharmacokinetic profiles suitable for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Beyond pharmaceutical applications, 2-(3-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1 ,3 , 2 -dioxaborolane has found utility in materials science and catalysis. Its ability to participate in cross-coupling reactions makes it a valuable intermediate for synthesizing advanced materials with tailored electronic properties. These materials are being explored for use in organic electronics and photovoltaic devices. Additionally, borylated aromatic compounds like this one are being investigated as ligands or catalysts in various chemical transformations, offering new avenues for sustainable synthesis methods.
The synthesis of 2-(3-Ethoxy-4-fluorophenyl)-4 , 4 , 5 , 5 -tetramethyl -1 , 3 , 2 -dioxaborolane involves multi-step organic transformations that highlight its synthetic versatility. Key steps include the introduction of the boryl group via lithiation-borylation followed by functionalization at the aromatic ring using palladium-catalyzed cross-coupling techniques. The high regioselectivity observed during these reactions underscores the importance of careful reaction optimization to achieve desired products with minimal side reactions.
The growing demand for specialized organoboron reagents has spurred innovation in synthetic methodologies aimed at improving access to complex boronate esters like this one. Advances in flow chemistry and continuous manufacturing have enabled more efficient production processes while maintaining high purity standards essential for pharmaceutical applications. These advancements not only reduce costs but also enhance scalability, making it feasible to produce large quantities needed for clinical trials and commercialization.
In conclusion, 2 -( 3 -Ethoxy - 4 -fluoro phenyl ) - 4 , 4 , 5 , 5 -tetramethyl -1 , 3 , 2 -dioxaborolane ( CAS No .1688673 -02 -0) is a versatile and highly functional organoboron compound with broad applications across multiple disciplines including pharmaceuticals, materials science, and catalysis . Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative solutions to complex chemical challenges . As research continues into new applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological progress .
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